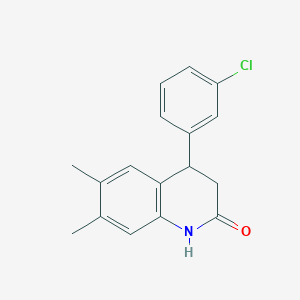
4-(3-chlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a 3-chlorophenyl group at the 4-position and two methyl groups at the 6 and 7 positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-chloroaniline with 2,3-pentanedione in the presence of a suitable catalyst, followed by cyclization to form the quinolinone ring. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-chlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone ring to its corresponding dihydroquinoline form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-(3-chlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(3-chlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-chlorophenyl)-6,7-dimethyl-2(1H)-quinolinone: Similar structure but lacks the dihydro component.
4-(3-chlorophenyl)-6,7-dimethyl-3,4-dihydroquinoline: Similar structure but lacks the carbonyl group.
4-(3-chlorophenyl)-6,7-dimethylquinoline: Similar structure but lacks both the dihydro and carbonyl components.
Uniqueness
4-(3-chlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both the dihydro and carbonyl groups, which impart distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H16ClNO |
|---|---|
Molekulargewicht |
285.8g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H16ClNO/c1-10-6-15-14(12-4-3-5-13(18)8-12)9-17(20)19-16(15)7-11(10)2/h3-8,14H,9H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
KKUIPORDNAXAJC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


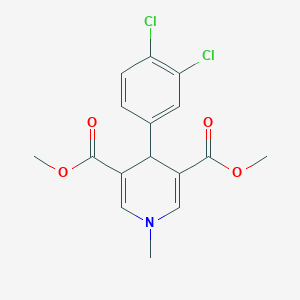
![10-benzyl-9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B395046.png)
![ethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B395047.png)
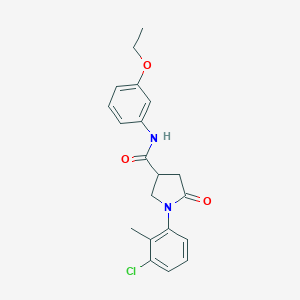
![N-[(4-bromophenyl)(phenyl)methyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B395049.png)
![3-(2-chlorophenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395051.png)
![4,6-dinitro-N,2-bis[4-(trifluoromethoxy)phenyl]-2H-indazol-3-amine 1-oxide](/img/structure/B395053.png)
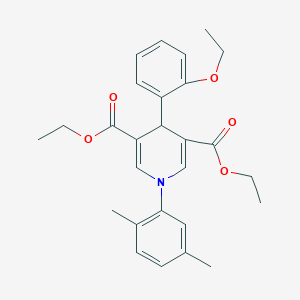

![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole](/img/structure/B395056.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B395058.png)
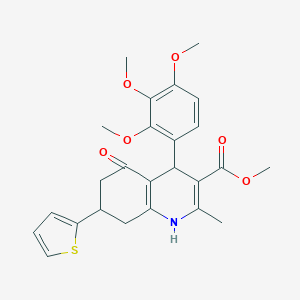
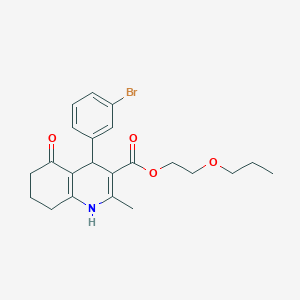
![2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B395067.png)
